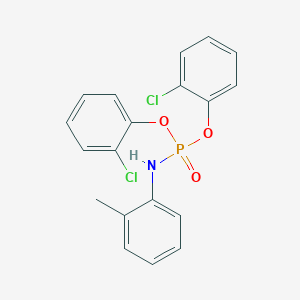

Bis(2-chlorophenyl) o-tolylphosphoramidate

Description

Bis(2-chlorophenyl) o-tolylphosphoramidate is an organophosphorus compound characterized by a phosphoramidate core (P=O with amide linkages). Its structure includes two 2-chlorophenyl groups and an o-tolyl (ortho-methylphenyl) substituent. Phosphoramidates are structurally distinct from phosphonates (P=O with ester groups) and oxazaphosphorines (heterocyclic phosphorus compounds), with applications ranging from agrochemical intermediates to bioactive molecules .

Properties

CAS No. |

76168-12-2 |

|---|---|

Molecular Formula |

C19H16Cl2NO3P |

Molecular Weight |

408.2 g/mol |

IUPAC Name |

N-bis(2-chlorophenoxy)phosphoryl-2-methylaniline |

InChI |

InChI=1S/C19H16Cl2NO3P/c1-14-8-2-5-11-17(14)22-26(23,24-18-12-6-3-9-15(18)20)25-19-13-7-4-10-16(19)21/h2-13H,1H3,(H,22,23) |

InChI Key |

QOWDJFJBAJMOEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NP(=O)(OC2=CC=CC=C2Cl)OC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chlorophenyl) o-tolylphosphoramidate typically involves the reaction of phosphorus oxychloride with 2-chlorophenol and o-toluidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

POCl3+2C6H4ClOH+C7H9NH2→C19H16Cl2NO3P+3HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Bis(2-chlorophenyl) o-tolylphosphoramidate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine derivatives .

Scientific Research Applications

Chemistry: Bis(2-chlorophenyl) o-tolylphosphoramidate is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages in complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-cancer agent due to its ability to interfere with cellular processes.

Industry: In industrial applications, this compound is used as a flame retardant and in the production of specialty polymers .

Mechanism of Action

The mechanism of action of Bis(2-chlorophenyl) o-tolylphosphoramidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of phosphorylation processes or interference with signal transduction pathways .

Comparison with Similar Compounds

Research Findings

Hydrolytic Stability : Phosphoramidates like the title compound resist hydrolysis better than phosphonates due to the amide bond’s stability, as demonstrated in crystallographic studies .

Lipophilicity : Aromatic Cl groups increase logP values, enhancing membrane permeability but reducing bioavailability in aqueous systems .

Steric Effects : The o-tolyl group in the title compound may hinder enzymatic degradation, a property exploited in slow-release agrochemicals .

Biological Activity

Bis(2-chlorophenyl) o-tolylphosphoramidate is a phosphoramidate compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a phosphoramidate functional group, which is known for its reactivity and ability to participate in various chemical transformations. The presence of chlorophenyl groups enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Properties

Research indicates that phosphoramidates, including this compound, exhibit antimicrobial activity. A study demonstrated that modifications in the phosphoramidate structure significantly impact their efficacy against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Phosphoramidates have been investigated for their anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The compound's action appears to be mediated through apoptosis induction and cell cycle arrest at specific phases.

The biological activity of this compound is believed to stem from its ability to interact with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This interaction can lead to the alteration of enzymatic activities or the modulation of signaling pathways involved in cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various phosphoramidates, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| This compound | S. aureus | 5 µg/mL |

Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that this compound could induce apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased Annexin V positivity in treated cells compared to controls.

| Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 20 | 50 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.